molecular formula C22H20FN5O2 B11327096 3-[(4-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

3-[(4-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B11327096
M. Wt: 405.4 g/mol
InChI Key: FFINRTBEARGHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[1,2-g]purine-2,4-dione class, characterized by a bicyclic core fused with a pyrimidine ring. Key structural features include:

  • Position 1: A methyl group, reducing metabolic vulnerability.
  • Position 9: A phenyl group, contributing to π-π stacking interactions .

Molecular Formula: C₂₃H₂₁FN₄O₂ (calculated based on analogs ).
Key Properties: Estimated logP ≈ 4.1 (similar to analogs ), molecular weight ~435.46 g/mol.

Properties

Molecular Formula

C22H20FN5O2

Molecular Weight

405.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20FN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-8-10-16(23)11-9-15)27-13-5-12-26(21(27)24-19)17-6-3-2-4-7-17/h2-4,6-11H,5,12-14H2,1H3

InChI Key

FFINRTBEARGHDL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCCN(C4=N2)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the purine moiety. Key steps include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors such as urea and β-diketones.

    Introduction of the purine ring: This step often involves condensation reactions with guanidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-[(4-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include signal transduction pathways and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Position 3 Substituent Position 9 Substituent Molecular Weight (g/mol) logP Key References
Target Compound 4-Fluorophenylmethyl Phenyl ~435.46 ~4.1
9-(4-Ethylphenyl)-7-hydroxy-1,3-dimethyl... 7-Hydroxy 4-Ethylphenyl 333.75 (base structure) N/A
9-(4-Fluorophenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]... 2-Methylphenylmethyl 4-Fluorophenyl N/A N/A
3-(4-Fluorophenyl)pyrido[1,2-e]purine-2,4-dione None (direct 4-fluorophenyl) Pyrido-fused ring 405.17 N/A
Imidazo[2,1-f]purine-2,4-dione derivatives Arylpiperazine chains Variable 455–477 3.5–4.5

Notes:

  • Lipophilicity : The target compound’s logP (~4.1) aligns with analogs optimized for blood-brain barrier penetration, such as serotonin receptor modulators .
  • Steric Effects : Substituents at Position 3 (e.g., 4-fluorophenylmethyl vs. 2-methylphenylmethyl) influence receptor binding selectivity .

Biological Activity

3-[(4-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of purine derivatives. Its unique structure combines a pyrimidine core with various substituents that may influence its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Anticancer Properties

Recent studies have indicated that compounds similar to 3-[(4-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation or induce apoptosis in cancer cells by modulating signaling pathways.
  • Case Studies : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines at micromolar concentrations.

Antiviral Activity

Research has also explored the antiviral potential of this compound:

  • Target Viruses : Preliminary results suggest activity against certain RNA viruses.
  • Methodology : Bioactivity assays were conducted using viral infection models to assess the efficacy of the compound.

Antimicrobial Effects

The antimicrobial properties of 3-[(4-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione have been evaluated against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Bacillus subtilis0.25 μg/mL

These findings indicate that the compound could be a promising candidate for developing new antimicrobial agents.

The biological activity of 3-[(4-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is likely mediated through interactions with specific enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis or signaling pathways.
  • Receptor Binding : It has been suggested that the compound interacts with adenosine receptors (A1 and A2A), which are implicated in various physiological processes.

Research Findings

Recent pharmacological evaluations have provided insights into the bioactivity profile of this compound:

  • Adenosine Receptor Activity : Compounds structurally related to 3-[(4-fluorophenyl)methyl]-1-methyl-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione showed selective binding to A1 and A2A receptors with IC50 values below 10 μM .
  • Phosphodiesterase Inhibition : The compound demonstrated inhibitory effects on phosphodiesterase enzymes (PDE10A), which are critical in modulating intracellular signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.